molecular formula C23H24FN3O4S B14984365 5-(3-fluoro-4-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide

5-(3-fluoro-4-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide

Cat. No.: B14984365
M. Wt: 457.5 g/mol
InChI Key: OSOKWOLHZGLLMK-UHFFFAOYSA-N
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Description

5-(3-fluoro-4-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of oxazole carboxamides This compound is characterized by the presence of a fluorinated phenyl group, a sulfonyl-substituted phenyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluoro-4-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide typically involves multiple steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorinated phenyl group: This step may involve the use of fluorinated benzene derivatives and coupling reactions.

    Attachment of the sulfonyl-substituted phenyl group: This can be done using sulfonyl chlorides and appropriate nucleophiles.

    Incorporation of the piperidine ring: This step involves the use of piperidine derivatives and suitable coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the phenyl groups.

    Reduction: Reduction reactions may target the oxazole ring or the sulfonyl group.

    Substitution: The fluorinated phenyl group and the sulfonyl-substituted phenyl group can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for investigating enzyme mechanisms or receptor binding.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may confer specific biological activities, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings. Its unique properties may enhance the performance of these materials.

Mechanism of Action

The mechanism of action of 5-(3-fluoro-4-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(3-fluoro-4-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide lies in its specific combination of structural features. The presence of a fluorinated phenyl group, a sulfonyl-substituted phenyl group, and a piperidine ring distinguishes it from other similar compounds. These features may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H24FN3O4S

Molecular Weight

457.5 g/mol

IUPAC Name

5-(3-fluoro-4-methylphenyl)-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H24FN3O4S/c1-15-4-3-11-27(14-15)32(29,30)19-9-7-18(8-10-19)25-23(28)21-13-22(31-26-21)17-6-5-16(2)20(24)12-17/h5-10,12-13,15H,3-4,11,14H2,1-2H3,(H,25,28)

InChI Key

OSOKWOLHZGLLMK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC(=C(C=C4)C)F

Origin of Product

United States

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